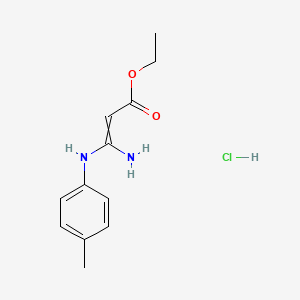

Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride

Description

Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride (CAS 318239-42-8) is a hydrochloride salt of an acrylate derivative with a toluidino (4-methylanilino) substituent. Its molecular formula is C₁₂H₁₇ClN₂O₂, with a molar mass of 256.73 g/mol and a melting point of 135–137°C . It is classified as an irritant, necessitating careful handling in laboratory settings .

Properties

Molecular Formula |

C12H17ClN2O2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

ethyl 3-amino-3-(4-methylanilino)prop-2-enoate;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H |

InChI Key |

LWTZKYGCSJZNDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with 4-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physical Property Comparison

Notes:

- Substituent Effects : Fluorinated derivatives (e.g., 3,5-difluorophenyl) enhance metabolic stability in pharmaceuticals due to fluorine’s electronegativity, while methoxy/ethoxy groups improve solubility .

- Chirality : Enantiopure compounds (e.g., ) are critical in asymmetric synthesis and drug design .

Research Findings and Trends

Fluorinated Derivatives: Fluorine substitution correlates with increased thermal stability and bioavailability. For instance, 3,5-difluorophenyl propanoates show promise in high-throughput drug pipelines .

Chiral Propanoates: Enantiomeric purity (e.g., ’s (3R)-isomer) is prioritized in FDA-approved drugs, underscoring the need for asymmetric synthesis techniques .

Acrylate vs. Propanoate: Acrylates’ conjugated systems may enhance UV absorption, making them suitable for photostability studies, whereas propanoates are more common in prodrug formulations .

Biological Activity

Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

This compound has the molecular formula and a molar mass of approximately 256.72 g/mol. The structure includes an ethyl ester group, an amino group, and a para-substituted aniline moiety, which contribute to its biological activity.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Enzyme Interaction : this compound is believed to interact with specific enzymes, potentially inhibiting their activity or altering signaling pathways within cells. This interaction is crucial for its therapeutic applications in drug development.

- Cytotoxic Activity : Studies have shown that compounds structurally related to this compound can inhibit tubulin polymerization, leading to cytotoxic effects in cancer cells. This suggests a possible role in cancer therapy through the induction of apoptosis and cell cycle arrest .

Anticancer Properties

Several studies have explored the anticancer potential of similar acrylate derivatives:

- Inhibition of Tumor Growth : For instance, derivatives exhibiting structural similarities have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective concentrations for inducing cell death .

- Mechanisms of Action : The mechanism involves disruption of microtubule dynamics, which is critical for cell division. Compounds have been shown to increase the percentage of cells in the G2/M phase of the cell cycle, suggesting that they can effectively halt cancer progression .

Anti-inflammatory Effects

There is emerging evidence that this compound may also possess anti-inflammatory properties:

- Cytokine Modulation : Research indicates that similar compounds can modulate cytokine production, which is pivotal in inflammatory responses. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Cytotoxicity Evaluation :

- Mechanistic Studies :

Data Tables

| Compound | IC50 (μM) | Mechanism | Target Cell Line |

|---|---|---|---|

| Compound A | 2.61 | Tubulin polymerization inhibition | MCF-7 |

| Compound B | 29.27 | Cytotoxicity | MCF-10A |

| Ethyl 3-amino-3-(4-tolylamino)acrylate HCl | TBD | TBD | TBD |

Q & A

Q. How can impurities (e.g., regioisomers, hydrolyzed products) be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.